N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
CAS No.: 2640959-45-9
Cat. No.: VC11845731
Molecular Formula: C14H16F3N3O2
Molecular Weight: 315.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-45-9 |
|---|---|
| Molecular Formula | C14H16F3N3O2 |
| Molecular Weight | 315.29 g/mol |
| IUPAC Name | N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide |
| Standard InChI | InChI=1S/C14H16F3N3O2/c15-14(16,17)9-1-4-12(18-7-9)20-5-6-22-11(8-20)13(21)19-10-2-3-10/h1,4,7,10-11H,2-3,5-6,8H2,(H,19,21) |
| Standard InChI Key | ZVEJBIFRLRGSCY-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=C3)C(F)(F)F |
Introduction
N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This compound features a morpholine ring, a cyclopropyl group, and a trifluoromethyl-substituted pyridine moiety, which collectively contribute to its distinct chemical and biological properties.
Synthesis and Preparation Methods
The synthesis of N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide typically involves multi-step procedures starting from readily available precursors. The final step usually entails coupling the pyridine derivative with a morpholine-2-carboxamide moiety under specific reaction conditions, often utilizing bases and suitable solvents to facilitate the reaction. Industrial production methods may involve optimized synthetic routes to ensure high yield and purity, employing advanced techniques such as continuous flow chemistry.
Biological Activities and Applications
This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites within cells. Preliminary studies suggest that this compound may exhibit significant inhibitory effects on certain enzymes or receptors, leading to its observed biological effects.
Interaction Studies and Mechanism of Action
Interaction studies of N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide focus on its binding affinity to specific molecular targets. These studies help elucidate the mechanism of action, which may involve inhibition or activation of certain enzymes or receptors. Understanding these interactions is crucial for determining the compound's therapeutic potential and safety profile.
Comparison with Similar Compounds
N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide stands out due to its combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This unique configuration makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Future Research Directions
Future research should focus on further elucidating the biological activities of this compound, particularly through in vitro and in vivo studies to assess its efficacy and safety. Additionally, optimizing its synthesis to improve yield and purity will be essential for potential industrial applications.
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